(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
Reactants: 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Conditions: Condensation reaction under basic conditions.
Catalysts: Base catalysts like sodium hydroxide or potassium carbonate.
Final Condensation
Reactants: Intermediate from the previous step and 3-pentyl-2-thioxo-1,3-thiazolidin-4-one.
Conditions: Mild heating in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions One common method starts with the preparation of the thiazolidinone core, which can be synthesized via the reaction of a thioamide with an α-haloketone
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Formation of Thiazolidinone Core
Reactants: Thioamide and α-haloketone.
Conditions: Reflux in an appropriate solvent like ethanol or acetonitrile.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures.
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Reduction: : Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures, inert atmosphere.
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Substitution: : The phenyl and butoxy groups can undergo electrophilic aromatic substitution reactions.
Reagents: Halogens, nitrating agents.
Conditions: Presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrazoles.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Exhibits significant activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties: Potential use in the treatment of inflammatory diseases due to its ability to inhibit key enzymes involved in the inflammatory process.
Medicine
Cancer Research: Shows promise in inhibiting the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation pathways.
Industry
Material Science: Can be used in the synthesis of novel polymers with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the butoxy group in (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one imparts unique lipophilic properties, potentially enhancing its ability to penetrate biological membranes and increasing its efficacy in biological applications compared to its methoxy or ethoxy analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C29H33N3O2S2 |
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Molecular Weight |
519.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H33N3O2S2/c1-4-6-11-16-31-28(33)26(36-29(31)35)19-22-20-32(23-12-9-8-10-13-23)30-27(22)25-15-14-24(18-21(25)3)34-17-7-5-2/h8-10,12-15,18-20H,4-7,11,16-17H2,1-3H3/b26-19- |
InChI Key |
HLJANJGTOTXPQQ-XHPQRKPJSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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